6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide
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Overview
Description
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes bromination and chlorination to introduce the halogen atoms at specific positions. The methoxy group is usually introduced through methylation of a hydroxyl group on the quinoline ring. The final step involves the formation of the carboxamide group through an amide coupling reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its quinoline moiety makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline moiety suggests it could intercalate with DNA or inhibit enzymes like topoisomerases, which are involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar halogen substitutions.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Features a bromine atom and a carboxamide group, but with a different core structure.
Uniqueness
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is unique due to its specific combination of halogen atoms, methoxy group, and quinoline moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-23-13-5-4-12(10-3-2-6-19-14(10)13)21-16(22)9-7-11(18)15(17)20-8-9/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSSBNYDDTJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(N=C3)Br)Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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